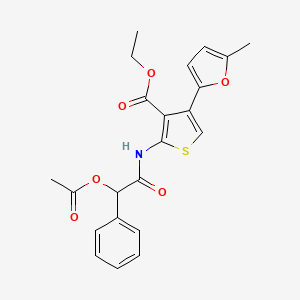
Ethyl 2-(2-acetoxy-2-phenylacetamido)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(2-acetoxy-2-phenylacetamido)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C22H21NO6S and its molecular weight is 427.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 2-(2-acetoxy-2-phenylacetamido)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure
The compound is characterized by a complex structure that includes:
- An ethyl ester group
- An acetoxy group
- A thiophene ring
- A furan moiety
The molecular formula is C19H20N2O4S, and its molecular weight is approximately 372.44 g/mol.
Antimicrobial Properties
Several studies have investigated the antimicrobial activity of compounds similar to this compound. Research indicates that derivatives of thiophene exhibit significant antibacterial and antifungal properties. For instance, compounds with similar structures have shown effectiveness against various strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory potential. Studies suggest that compounds containing furan and thiophene moieties can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models, including carrageenan-induced paw edema in rats .
Anticancer Activity
Research has also explored the anticancer properties of similar compounds. Preliminary studies indicate that derivatives can induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle proteins and activation of caspases . The presence of the acetoxy group may enhance the lipophilicity of the compound, potentially improving its bioavailability and efficacy against tumor cells.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes involved in inflammatory pathways.
- Cell Cycle Arrest : Some studies indicate that these compounds can induce G1 or G2/M phase arrest in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress has been implicated in the apoptosis of cancer cells.
Case Studies
-
Case Study on Antimicrobial Activity : A study conducted on a series of thiophene derivatives demonstrated significant antimicrobial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
Compound MIC (µg/mL) Target Bacteria Thiophene Derivative A 10 Staphylococcus aureus Thiophene Derivative B 25 Escherichia coli Ethyl Compound 50 Pseudomonas aeruginosa - Case Study on Anti-inflammatory Effects : In an experimental model, a thiophene derivative was administered to rats, resulting in a significant reduction in paw edema compared to control groups, indicating strong anti-inflammatory properties .
属性
IUPAC Name |
ethyl 2-[(2-acetyloxy-2-phenylacetyl)amino]-4-(5-methylfuran-2-yl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO6S/c1-4-27-22(26)18-16(17-11-10-13(2)28-17)12-30-21(18)23-20(25)19(29-14(3)24)15-8-6-5-7-9-15/h5-12,19H,4H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFJYPJJIHNMER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(O2)C)NC(=O)C(C3=CC=CC=C3)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














